molecular formula C16H21N3S B458554 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 354550-01-9

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B458554
CAS No.: 354550-01-9
M. Wt: 287.4g/mol
InChI Key: PCXINPCECFQLBP-UHFFFAOYSA-N
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Description

4-(1-Piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on a fused tetracyclic system incorporating a thieno[2,3-d]pyrimidine, a privileged structure in the design of biologically active molecules. This compound is primarily investigated for its potential as a protein kinase inhibitor. The structural analog, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, is a key synthetic intermediate for creating diverse libraries of bioactive molecules via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce alkynyl substituents at the 4-position . Novel derivatives based on this scaffold have been designed and synthesized as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , showing potent anticancer activity against cell lines like MCF-7 . Some compounds in this class have demonstrated superior potency compared to established drugs like erlotinib, inducing cell cycle arrest and apoptosis in cancer cells . Furthermore, closely related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives are being explored for the treatment of Alzheimer's disease , exhibiting anticholinesterase and anti-amyloid activity . Researchers utilize this high-purity compound as a versatile building block for constructing a diverse array of functionalized molecules and as a reference standard in biological screening assays. It is offered for research applications only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperidin-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-3-7-12-13(8-4-1)20-16-14(12)15(17-11-18-16)19-9-5-2-6-10-19/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXINPCECFQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient nature of the pyrimidine ring. Piperidine acts as the nucleophile, displacing chlorine under basic conditions. Typical reaction parameters include:

Parameter Condition Source
SolventDimethylformamide (DMF) or acetone
BasePotassium carbonate (K₂CO₃)
TemperatureReflux (60–80°C)
Reaction Time8–24 hours

The reaction is monitored via thin-layer chromatography (TLC), with the product isolated through aqueous workup and recrystallization from ethanol.

Yield Optimization

Microwave irradiation, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses, reduces reaction times to 1–2 hours while maintaining yields >80%. The electron-withdrawing cyclohepta ring enhances reactivity, enabling efficient substitution even at milder temperatures.

Cyclocondensation Approaches to Thieno[2,3-d]Pyrimidine Core

Alternative routes construct the thieno[2,3-d]pyrimidine scaffold de novo, followed by piperidinyl functionalization. These methods often begin with cyclohepta-fused thiophene precursors.

Thiophene-Pyrimidine Annulation

Ethyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate serves as a key intermediate. Reaction with aryl isothiocyanates under basic conditions yields thioureido derivatives, which cyclize to form the pyrimidine ring. For example:

  • Thioureido Formation :

    2-Aminothiophene+Aryl isothiocyanateDMF, piperidineThioureido intermediate\text{2-Aminothiophene} + \text{Aryl isothiocyanate} \xrightarrow{\text{DMF, piperidine}} \text{Thioureido intermediate}
  • Cyclization :
    Acidic or thermal conditions promote cyclization, eliminating H₂S and forming the pyrimidine ring.

Functionalization at Position 4

Following cyclocondensation, the pyrimidine’s 4-position is functionalized. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group, enabling subsequent piperidine substitution. This two-step approach avoids reliance on commercial intermediates but requires stringent control of chlorination conditions to prevent over-oxidation.

Alternative Strategies: Multicomponent Reactions

Recent advances highlight one-pot multicomponent reactions (MCRs) combining cyclohepta-thiophene amines, nitriles, and piperidine. For instance, a Groebke-Blackburn-Bienaymé reaction constructs the pyrimidine ring while introducing the piperidinyl group in a single step. While yields are moderate (50–65%), this method reduces purification steps.

Mechanistic Challenges and Solutions

Steric Hindrance in Cyclohepta Systems

The fused cyclohepta ring introduces steric constraints, slowing nucleophilic substitution. Strategies to mitigate this include:

  • High-Boiling Solvents : DMSO or N-methyl-2-pyrrolidone (NMP) enhance reaction rates by improving solubility.

  • Microwave Assistance : Dynamic dielectric heating accelerates molecular collisions, overcoming steric barriers.

Regioselectivity in Cyclocondensation

Positional selectivity during pyrimidine ring formation is ensured by using electron-deficient isothiocyanates (e.g., 4-nitrobenzene isothiocyanate), which direct cyclization to the desired N-1/C-2 positions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Chloro Precursor SubstitutionHigh purity, scalable, short reaction timeDependency on commercial precursor75–90%
CyclocondensationFlexible substrate modificationMulti-step, lower overall yield50–70%
Multicomponent ReactionsOne-pot synthesisOptimization required for steric bulk50–65%

Industrial-Scale Considerations

Thermo Scientific’s bulk pricing for 4-chloro precursors (e.g., $158.65/5 g) underscores the economic viability of the substitution route. Process intensification via continuous flow reactors could further reduce costs, leveraging the fast kinetics of SNAr reactions under elevated pressures .

Chemical Reactions Analysis

Types of Reactions

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents at the C-4 position. Below is a comparative analysis of structurally related compounds:

Research Findings and Mechanistic Insights

  • Synthetic Pathways: The 4-chloro intermediate (C₁₁H₁₁ClN₂S) is pivotal for synthesizing derivatives via nucleophilic substitution. Piperidine reacts with this intermediate under reflux in isopropanol .
  • Structure-Activity Relationship (SAR): Electron-Withdrawing Groups (e.g., 2-chlorophenoxy in 5f) enhance VEGFR-2 inhibition by stabilizing ligand-receptor interactions . Hydrophobic Substituents (e.g., benzylpiperazine) may improve membrane permeability but reduce aqueous solubility .
  • Biological Evaluations: The piperidinyl derivative showed moderate EGFR inhibition (IC₅₀ ~2.5 µM) but was outperformed by 5f (IC₅₀: 0.87 µM) . Antimicrobial thienopyrimidines (e.g., compound 10) highlight the scaffold's versatility, though their mechanisms differ from kinase inhibitors .

Biological Activity

The compound 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS Number: not specified) is a member of the thienopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N3SC_{16}H_{21}N_{3}S with a molar mass of approximately 287.43 g/mol. The structural components include a piperidine ring and a thienopyrimidine scaffold, which are known to influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including NCI-H1975, A549, and NCI-H460. The structure-activity relationship indicates that modifications to the thienopyrimidine core can enhance antitumor efficacy.

In Vitro Studies

In vitro assays have demonstrated that derivatives of thienopyrimidines exhibit varying degrees of inhibition on tumor cell growth. For example:

  • Compound A5 showed an IC50 greater than 50 µM across multiple cell lines, indicating low activity.
  • In contrast, compounds with thienopyrimidine-like structures exhibited higher cytotoxicity, particularly those substituted with N-methylpyrazole analogs.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Notably, it has been associated with inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy. Compounds related to this scaffold have been shown to possess improved inhibitory activity compared to standard agents like methotrexate.

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • The presence of a nitrogen atom at position 1 and an NH2 group at position 2 are crucial for forming interactions with target proteins.
  • Substitutions at different positions on the thienopyrimidine scaffold can significantly alter biological activity.

Summary of Biological Activities

CompoundActivity TypeCell Lines TestedIC50 (µM)Reference
A5AntitumorNCI-H1975>50
B1AntitumorA549<10
B2DHFR Inhibition-3.3
B3CytotoxicityNCI-H4606.6

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antitumor activity across multiple human tumor cell lines. Compounds such as 20 and 23 exhibited potent growth inhibition with TGI values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil. This suggests that modifications in the thieno[2,3-d]pyrimidine structure can lead to enhanced therapeutic profiles.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their targets. The findings suggest that the spatial configuration of the piperidine ring plays a crucial role in enhancing binding affinity to EGFR (epidermal growth factor receptor) inhibitors.

Q & A

How can researchers optimize the synthesis of 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine to improve yields and purity?

Methodological Answer:
Key steps include:

  • Catalyst Selection : Use p-toluenesulfonic acid (p-TsOH) as a catalyst in one-pot reactions to simplify purification and enhance reaction efficiency .
  • Reaction Conditions : Optimize reflux times (30–60 minutes in glacial acetic acid) and post-reaction precipitation using cold sodium chloride solutions to isolate intermediates .
  • Recrystallization : Purify the final product via recrystallization from acetic acid to achieve >95% purity, as demonstrated for structurally similar tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives .

What alternative synthetic routes exist for introducing diverse substituents into the thieno[2,3-d]pyrimidine scaffold?

Methodological Answer:

  • Isothiocyanato Intermediate Approach : React 2-isothiocyanato intermediates (e.g., compound 140 in ) with hydrazides or aminocarbonyl compounds to form thiones or imidazo derivatives with yields >80% .
  • Grignard Reagent Functionalization : Introduce alkyl or aryl groups via Grignard reactions in THF, followed by column chromatography (eluent: hexane/EtOAc) to isolate substituted derivatives .

How should researchers address discrepancies between computational docking predictions and experimental bioactivity data?

Methodological Answer:

  • Validation Protocols : Cross-validate docking poses (e.g., using AutoDock Vina or Schrödinger) with experimental IC₅₀ values from anti-plasmodial or anticonvulsant assays .
  • Solvent Effects : Account for solvation and protonation states in docking simulations, as mismatches often arise from neglecting solvent interactions in the active site .

What advanced techniques are recommended for characterizing complex thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Multinuclear NMR : Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm regiochemistry, with DEPT-135 to distinguish CH₃/CH₂ groups .
  • LC-MS Validation : Employ LC-MS (e.g., m/z 383.0 [M+H]⁺ in ) to verify molecular weight and detect trace impurities .

How can structure-activity relationship (SAR) studies be designed to evaluate the piperidinyl substituent’s role in bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituted piperidines (e.g., 4-fluoropiperidine or 3,5-dimethylpiperidine) and compare anti-plasmodial IC₅₀ values .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonding with PfATP4 in Plasmodium falciparum).

What strategies resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., SYBR Green I for anti-malarial screening) with triplicate measurements to minimize variability .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid metabolism as a cause of false-negative results .

How can computational tools predict the drug-likeness and oral bioavailability of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or QikProp to calculate LogP (optimal range: 2–5), topological polar surface area (<140 Ų), and Lipinski’s rule compliance .
  • Bioavailability Scores : Prioritize analogs with >30% human oral absorption in GastroPlus simulations .

What experimental controls are critical in evaluating anti-convulsant or anti-plasmodial activity?

Methodological Answer:

  • Positive Controls : Include chloroquine for anti-malarial assays and valproic acid for anticonvulsant models to validate assay sensitivity .
  • Vehicle Controls : Use DMSO (≤0.1% v/v) to rule out solvent-induced toxicity in cell-based assays .

How can crystallography aid in understanding the compound’s stability and solubility?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in ) to correlate with solubility .
  • Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs with enhanced dissolution rates .

What methodologies assess the compound’s toxicity profile in early-stage research?

Methodological Answer:

  • In Vitro Cytotoxicity : Screen against HepG2 cells using MTT assays (IC₅₀ >50 μM deemed low risk) .
  • Ames Test : Evaluate mutagenicity via pre-incubation assays with Salmonella TA98 and TA100 strains .

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